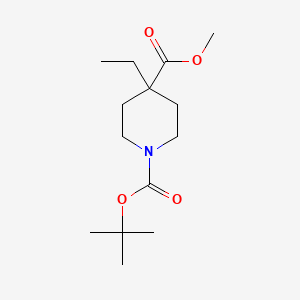

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJBGBETZFXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673677 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578021-55-3 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

CAS Number: 578021-55-3

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, structural characterization, and its significance in the development of novel therapeutics, particularly for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine scaffold is a privileged structural motif frequently encountered in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence underscores its importance as a versatile framework for the design of novel therapeutic agents. The specific substitution pattern on the piperidine ring is critical in defining the pharmacological activity of the resulting molecule. Among these, 4,4-disubstituted piperidines have emerged as a particularly important class of compounds, demonstrating a broad spectrum of biological activities, including potent analgesic properties.[1][3]

This compound serves as a crucial intermediate in the synthesis of these complex 4,4-disubstituted piperidine derivatives. The presence of two different ester groups (tert-butyl and methyl) at the 1- and 4-positions, along with an ethyl group at the 4-position, offers multiple points for selective chemical modification, enabling the construction of diverse molecular libraries for drug discovery programs. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating a wide range of synthetic transformations.

Synthesis and Mechanism

The synthesis of this compound is conceptually centered around the α-alkylation of a pre-functionalized piperidine ring. The most logical and widely practiced approach involves the deprotonation of the α-carbon to the ester at the C-4 position, followed by quenching with an ethyl electrophile.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins with the disconnection of the ethyl group at the C-4 position. This leads back to the key starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate . This precursor contains the necessary N-Boc protection and the methyl ester at the 4-position, which provides the acidic proton for deprotonation.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via α-Alkylation

This protocol describes a robust method for the synthesis of this compound from its monosubstituted precursor. The causality behind this choice of reaction is the well-established reactivity of ester enolates with alkyl halides. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and irreversible deprotonation at the α-carbon, minimizing side reactions.

Materials:

-

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete enolate formation. The progress of the deprotonation can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.

-

Alkylation: To the enolate solution, add ethyl iodide (1.5 equivalents) dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight. The rationale for the slow warming is to control the rate of the Sₙ2 reaction and prevent potential side reactions.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Structural Characterization

The structural integrity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 578021-55-3[1][3][4] |

| Molecular Formula | C₁₄H₂₅NO₄[5] |

| Molecular Weight | 271.35 g/mol [3] |

| Appearance | Expected to be a colorless to pale yellow oil |

| Purity | Typically >95% after purification[1] |

| Storage | 2-8 °C[1] |

Spectroscopic Data (Predicted and based on analogous structures)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the ethyl group (a triplet around 0.9 ppm and a quartet around 1.6 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and carbamate groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring and the ethyl and methyl substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 272.1805.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 4,4-disubstituted piperidine core is a key feature in a variety of biologically active compounds, particularly those targeting the central nervous system.

The presence of both an ethyl and a methoxycarbonyl group at the C-4 position allows for the generation of a chiral center, opening avenues for the development of stereospecific drugs. The differential reactivity of the two ester functionalities (the methyl ester being more susceptible to hydrolysis or amidation than the sterically hindered tert-butyl ester of the carbamate) provides a strategic handle for further derivatization.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Analgesics: As a scaffold for novel opioid receptor modulators.

-

Neurodegenerative Diseases: As precursors for compounds targeting various CNS receptors.

-

Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex 4,4-disubstituted piperidine derivatives. The synthetic protocol outlined in this guide, based on the well-established α-alkylation of a piperidine-4-carboxylate precursor, provides a reliable method for its preparation. The unique substitution pattern of this molecule offers significant opportunities for the development of novel and potent therapeutic agents across a range of disease areas. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

-

This compound|CAS:578021-55-3. Chem-Space.[Link]

-

This compound. AOBChem.[Link]

-

1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem.[Link]

-

This compound, 98% Purity. CP Lab Safety.[Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.[Link]

-

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5. PubChem.[Link]

-

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5. PubChem.[Link]

- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.[Link]

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem.[Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.[Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.[Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate.[Link]

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.[Link]

-

ethyl 4-(4-methoxyphenyl)piperidine-4-carboxylate. ChemSrc.[Link]

Sources

Physicochemical properties of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

An In-depth Technical Guide to 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, functionalized derivative: This compound .

This molecule is distinguished by several key features: an N-Boc (tert-butoxycarbonyl) protecting group, which modulates the basicity of the piperidine nitrogen and is crucial for controlled synthetic transformations, and a quaternary carbon at the 4-position. The presence of both a methyl ester and an ethyl group at this position introduces a fixed stereocenter, which can be exploited to enforce specific conformations in larger molecules, potentially enhancing binding affinity and metabolic stability.

Given that this compound is not extensively documented in public literature, this guide serves as a comprehensive technical resource based on established chemical principles and data from closely related analogs. It provides a detailed examination of its predicted physicochemical properties, a robust and logically designed synthetic pathway, and a thorough outline of the analytical techniques required for its structural confirmation and quality control.

Chemical Identity and Structural Elucidation

The unambiguous identification of a molecule is foundational to all subsequent research. Here, we define the core structural and identifying characteristics of the target compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₂₅NO₄

-

Molecular Weight: 271.35 g/mol

-

CAS Number: Not available in searched literature. A related compound, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, has the CAS number 142851-03-4.[1]

Chemical Structure Diagram

The structure features a piperidine ring with a Boc group on the nitrogen. The C4 position is a quaternary center, substituted with both an ethyl group and a methyl carboxylate group.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These parameters are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation and ADME studies.

| Property | Predicted Value | Rationale / Comparative Data |

| Molecular Weight | 271.35 g/mol | Calculated from the molecular formula C₁₄H₂₅NO₄. |

| logP | ~2.5 - 3.0 | The related compound lacking the 4-ethyl group has a calculated XLogP3 of 1.8.[1] The addition of an ethyl group will increase lipophilicity. |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Identical to the TPSA of the analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, as the additional ethyl group is non-polar.[1] |

| Hydrogen Bond Donors | 0 | There are no N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms of the two ester groups can act as hydrogen bond acceptors. |

| Boiling Point | > 300 °C (est.) | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation. |

| Melting Point | Low-melting solid or viscous oil | The quaternary center may disrupt crystal packing, leading to a lower melting point compared to more symmetrical analogs. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform. Insoluble in water. | Typical solubility profile for a moderately polar, protected organic molecule. |

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of the target compound can be devised starting from the commercially available precursor, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate . The core transformation is the alkylation of the carbon alpha to the methyl ester.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Expertise & Rationale Behind Experimental Choices

-

Choice of Base (LDA): The proton on the C4 carbon of the starting material is weakly acidic (pKa ~25). A very strong, non-nucleophilic base is required for complete deprotonation without competing nucleophilic attack at the ester carbonyls. Lithium diisopropylamide (LDA) is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, and it is sufficiently strong to quantitatively form the desired lithium enolate.

-

Reaction Conditions (Anhydrous THF, -78 °C): The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) as LDA and the resulting enolate are highly reactive towards protic species like water. The low temperature (-78 °C, a dry ice/acetone bath) is critical to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation.

-

Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a highly effective electrophile for Sₙ2 reactions. Iodide is an excellent leaving group, facilitating a rapid and efficient reaction with the nucleophilic enolate intermediate.

Step-by-Step Experimental Protocol

Materials:

-

1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

LDA Preparation (in situ): To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Enolate Formation: Dissolve 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution via cannula to the pre-formed LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it slowly warm to room temperature and stir overnight.

-

Quench and Extraction: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Analytical Characterization and Validation

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following are the expected results from standard analytical techniques, based on the known spectra of closely related molecules.[1][2]

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural validation.

Expected Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~4.1-3.8 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (axial positions), deshielded by the Boc group.

-

δ ~3.7 (s, 3H): Singlet for the methyl ester protons (-COOCH₃).

-

δ ~2.9-2.7 (br m, 2H): Protons on C2 and C6 adjacent to the nitrogen (equatorial positions).

-

δ ~1.9-1.7 (m, 4H): Protons on C3 and C5 of the piperidine ring.

-

δ ~1.8 (q, J ≈ 7.5 Hz, 2H): Quartet for the methylene protons of the ethyl group (-CH₂CH₃).

-

δ 1.45 (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

δ ~0.8 (t, J ≈ 7.5 Hz, 3H): Triplet for the methyl protons of the ethyl group (-CH₂CH₃).

¹³C NMR Spectroscopy (101 MHz, CDCl₃):

-

δ ~175: Carbonyl carbon of the methyl ester.

-

δ ~155: Carbonyl carbon of the Boc group.[2]

-

δ ~80: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~52: Methyl carbon of the ester (-OCH₃).

-

δ ~45: Quaternary carbon at C4 of the piperidine ring.

-

δ ~42: Carbons at C2 and C6 of the piperidine ring.

-

δ ~35: Carbons at C3 and C5 of the piperidine ring.

-

δ ~30: Methylene carbon of the ethyl group (-CH₂CH₃).

-

δ 28.4: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]

-

δ ~8: Methyl carbon of the ethyl group (-CH₂CH₃).

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 272.18

-

Expected [M+Na]⁺: 294.16

-

Key Fragment: A prominent fragment at m/z 216.1, corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺), or at m/z 172.1, corresponding to the loss of the entire Boc group ([M-C₅H₉O₂]⁺).

Infrared (IR) Spectroscopy (Neat):

-

~2975 cm⁻¹: C-H stretching (alkane).

-

~1730 cm⁻¹: Strong C=O stretching (methyl ester).

-

~1695 cm⁻¹: Strong C=O stretching (Boc carbamate).

-

~1160 cm⁻¹: C-O stretching.

Applications and Relevance in Drug Discovery

While direct applications of this compound are not documented, its structural motifs are highly relevant in modern drug design.

-

Scaffold for Complex Synthesis: This molecule is an excellent starting point for creating more complex chemical entities. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for diversification. The Boc group can be removed under acidic conditions to allow for N-alkylation or N-arylation.[3][4]

-

Introduction of a Quaternary Center: Gem-disubstituted piperidines, particularly at the C4 position, are increasingly used in drug design. This structural feature can lock the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target. It also enhances metabolic stability by blocking a potential site of oxidative metabolism.

-

Precursor for Fentanyl Analogs: The core structure is related to precursors used in the synthesis of potent analgesics like fentanyl and its derivatives, where the 4-position of the piperidine is key to its pharmacological activity.[5]

Safety and Handling

No specific GHS hazard information is available for the title compound. However, based on data for structurally similar compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate, the following precautions should be taken[6]:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

References

-

PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. [Link]

-

Supplementary information for "Copper-catalyzed radical cascade cyclization of N-arylacrylamides with unactivated alkyl iodides". [Link]

-

Pharmaffiliates. 1-(tert-Butyl) 4-methyl 3-oxopiperidine-1,4-dicarboxylate. [Link]

-

Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, Vol. 28, 503-505 (2018). [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

CP Lab Safety. This compound, 98% Purity, C14H25NO4, 10 grams. [Link]

-

PubChem. 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | C14H22N2O4 | CID 57750376. [Link]

-

PubChem. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5 | CID 15852989. [Link]

-

SpectraBase. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. [Link]

-

BIOSYNCE. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS 71233-25-5. [Link]

- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

-

PubChem. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290. [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893. [Link]

-

Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, (2014). [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry (2019). [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702. [Link]

-

Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science, 252 (2019) 022085. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

Sources

- 1. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | C13H21NO5 | CID 15852989 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. The 4,4-disubstituted piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and fine-tune pharmacological properties.[1][2][3] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific 4,4-disubstituted piperidine, This compound .

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and self-validating workflow. We will explore the causality behind the choice of experiments and delve into the interpretation of spectral data, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques are synergistically employed to confirm the molecular structure with the highest degree of confidence.

Molecular Structure Overview

The target molecule, this compound, possesses several key structural features that will be interrogated by the analytical techniques described herein:

-

A Piperidine Core: A six-membered saturated heterocycle.

-

An N-Boc Protecting Group: A tert-butoxycarbonyl group on the piperidine nitrogen, a common feature in synthetic chemistry.[4]

-

A Quaternary Carbon Center (C4): The C4 position of the piperidine ring is substituted with both a methyl ester and an ethyl group. This lack of a proton at C4 presents a specific challenge and opportunity for NMR analysis.

-

Two Carbonyl Groups: One associated with the N-Boc carbamate and the other with the methyl ester at C4.

The primary objective of this guide is to verify the connectivity and chemical environment of each atom in this structure.

Elucidation Workflow: An Integrated Approach

The structural confirmation of our target molecule is not a linear process but rather an integrated workflow where each piece of data corroborates the others. The overall strategy is to first confirm the molecular formula and identify key functional groups, and then to piece together the molecular skeleton using advanced NMR techniques.

Caption: Integrated workflow for structure elucidation.

Part 1: Molecular Formula and Functional Group Analysis

Mass Spectrometry (MS)

Mass spectrometry serves as the initial and most crucial step to determine the elemental composition of the molecule. High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides the requisite mass accuracy.

Expected Results & Interpretation

For the molecular formula C₁₄H₂₅NO₄ , the expected exact mass for the protonated molecule [M+H]⁺ is 272.1805 . The observation of a peak at or very near this m/z value (typically within 5 ppm) in the HRMS spectrum provides strong evidence for the proposed elemental composition.

The fragmentation pattern in the MS/MS spectrum offers further structural clues, particularly regarding the N-Boc group. Key expected fragments include:

-

Loss of the tert-butyl group (-57 Da): A prominent fragment corresponding to [M - C₄H₉ + H]⁺.

-

Loss of isobutylene (-56 Da): Resulting from a McLafferty-like rearrangement of the Boc group.[5]

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond, leading to the piperidine core.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Analysis: Determine the m/z of the most abundant ion and compare it to the calculated exact mass for [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The presence and position of carbonyl stretching frequencies are particularly diagnostic.

Expected Results & Interpretation

The FTIR spectrum is expected to show two distinct and strong absorption bands in the carbonyl region:

-

~1735 cm⁻¹: Attributable to the C=O stretch of the methyl ester .

-

~1695 cm⁻¹: Attributable to the C=O stretch of the carbamate (N-Boc group).[6][7]

The presence of these two bands confirms the existence of both the ester and carbamate functionalities. Other notable expected absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.[6]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Part 2: Definitive Structure Assembly via NMR Spectroscopy

NMR spectroscopy provides the detailed atom-by-atom connectivity map required for unambiguous structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

1D NMR: ¹H and ¹³C Spectra

The 1D spectra provide the fundamental information about the chemical environments and number of protons and carbons.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

-

~4.0-3.0 ppm (m, 4H): Broad multiplets corresponding to the four protons on the piperidine ring adjacent to the nitrogen (H2 and H6). The N-Boc group restricts rotation, often leading to complex, broad signals.

-

~3.67 ppm (s, 3H): A sharp singlet for the methyl ester (COOCH₃) protons.

-

~2.0-1.5 ppm (m, 4H): Multiplets for the piperidine ring protons at the C3 and C5 positions. These protons are diastereotopic and will show complex splitting patterns.

-

~1.45 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[8]

-

~1.15 ppm (q, 2H): A quartet for the methylene (-CH₂-) protons of the ethyl group.

-

~0.85 ppm (t, 3H): A triplet for the methyl (-CH₃) protons of the ethyl group.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

~175 ppm: Quaternary carbon of the methyl ester carbonyl.

-

~155 ppm: Quaternary carbon of the carbamate carbonyl.[9]

-

~80 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃).

-

~52 ppm: Carbon of the methyl ester (COOCH₃).

-

~45 ppm: Quaternary carbon at C4 of the piperidine ring.

-

~42 ppm (broad): Carbons at C2 and C6 of the piperidine ring.

-

~35 ppm: Methylene carbon of the ethyl group (-CH₂-).

-

~30 ppm: Carbons at C3 and C5 of the piperidine ring.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

~8 ppm: Methyl carbon of the ethyl group (-CH₃).

2D NMR: Establishing Connectivity

2D NMR experiments are critical for assembling the molecular fragments identified in the 1D spectra.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.

-

Key Correlation: A cross-peak between the triplet at ~0.85 ppm and the quartet at ~1.15 ppm will confirm the presence of the ethyl group.

-

Piperidine Ring: A network of correlations will be observed between the protons at the C2/C6 and C3/C5 positions, confirming the piperidine ring structure.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[10]

-

This experiment will definitively link every proton signal (except the singlets for the Boc and methyl ester) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this specific elucidation, as it shows correlations between protons and carbons over two to three bonds. This is essential for connecting the quaternary centers.[10][11]

-

Crucial C4 Correlations:

-

The protons of the ethyl group's methylene (~1.15 ppm) and methyl (~0.85 ppm) will show correlations to the quaternary carbon at C4 (~45 ppm).

-

The protons of the methyl ester (~3.67 ppm) will show a correlation to the ester carbonyl carbon (~175 ppm).

-

The piperidine protons at C3 and C5 (~2.0-1.5 ppm) will show correlations to the quaternary C4 carbon.

-

-

N-Boc Group Confirmation: The tert-butyl protons (~1.45 ppm) will show a strong correlation to the carbamate carbonyl carbon (~155 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Obtain a DEPT-135 spectrum to differentiate CH/CH₃ from CH₂ signals.

-

2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition parameters, especially the long-range coupling constant for the HMBC experiment (typically set to 8 Hz).

-

Data Processing and Analysis: Process the spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to build the connectivity map of the molecule.

Summary of Spectroscopic Data

| Technique | Data | Interpretation |

| HRMS | [M+H]⁺ at m/z ~272.1805 | Confirms molecular formula C₁₄H₂₅NO₄ |

| FTIR | ~1735 cm⁻¹, ~1695 cm⁻¹ | Presence of ester and carbamate C=O groups |

| ¹H NMR | Singlets at ~1.45 & ~3.67 ppm | Confirms tert-butyl and methyl ester groups |

| Triplet/Quartet pattern | Confirms ethyl group | |

| ¹³C NMR | Signals at ~175, ~155, ~80, ~45 ppm | Confirms four quaternary carbons |

| HMBC | Key correlations to C4 | Unambiguously connects the ethyl group and piperidine ring to the quaternary C4 center |

Conclusion

The synergistic application of Mass Spectrometry, FTIR, and a full suite of NMR experiments provides an unassailable body of evidence for the structure of This compound . HRMS establishes the elemental composition, FTIR confirms the key functional groups, and the detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular skeleton. The HMBC experiment, in particular, is indispensable for proving the connectivity around the C4 quaternary center, thereby solidifying the final structural assignment. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is a model for the characterization of novel molecular entities in a research and development setting.

References

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

-

Garrido, A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

(n.d.). Supplementary information. Retrieved from [Link]

-

Saelens, X., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Swain, C. J., et al. (1996). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

-

Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Zimmerman, D. M., et al. (1985). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Comparison of the FT-IR spectra of the three tri-carbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

-

ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(tert-Butyl) 4-methyl 3-oxopiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. Retrieved from [Link]

-

YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate - Optional[MS (GC)]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. rsc.org [rsc.org]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. m.youtube.com [m.youtube.com]

Spectral Data Analysis of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the novel compound, 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The synthesis of this molecule and the protocols for data acquisition are also detailed, ensuring a self-validating framework for experimental replication and data interpretation.

Introduction

This compound is a disubstituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a quaternary center at the 4-position, which incorporates both a methyl ester and an ethyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. An accurate understanding of its spectral characteristics is paramount for its identification, purity assessment, and further use in synthetic chemistry.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectral properties. The N-Boc group introduces a bulky tert-butyl moiety and a carbamate functionality. The piperidine ring exists in a chair conformation, with the substituents influencing the conformational equilibrium. The quaternary carbon at the 4-position is a key stereocenter, and its substituents, a methyl ester and an ethyl group, have distinct spectroscopic signatures.

Figure 2: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-N stretch (carbamate) |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the alkylation of a pre-existing piperidine derivative.

Figure 3: Proposed synthetic workflow.

Step-by-Step Protocol:

-

Preparation of the Starting Material: Begin with commercially available 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.

-

Deprotonation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add a solution of lithium diisopropylamide (LDA) dropwise. The LDA will selectively deprotonate the alpha-carbon to the ester.

-

Alkylation: To the resulting enolate solution, add ethyl iodide and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Parameters: For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse program is recommended.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Analysis: Obtain a full scan mass spectrum to identify the protonated molecule. Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation patterns.

Infrared Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the proposed synthetic and analytical protocols, offer a robust framework for researchers working with this and structurally related compounds. The unique combination of a Boc-protected piperidine and a quaternary center at the 4-position makes this molecule a versatile building block, and the spectral information herein is essential for its unambiguous characterization and utilization in the advancement of chemical and pharmaceutical research.

References

- Organic Syntheses Procedure for the preparation of related piperidine derivatives. (This is a general reference to a type of source that would be cited for synthetic procedures).

- Macmillan Group, Princeton University, Supplementary Information.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

-

PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

NMR Chemical Shifts. [Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. [Link]

-

June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Michigan State University. IR Chart. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

Amerigo Scientific. Ethyl N-Boc-piperidine-4-carboxylate (97%). [Link]

Biological activity of substituted piperidine-1,4-dicarboxylates

An In-Depth Technical Guide Topic: Biological Activity of Substituted Piperidine-1,4-dicarboxylates Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Among its many derivatives, substituted piperidine-1,4-dicarboxylates and their bioisosteres (such as carboxamides and carboxylic acids) represent a particularly versatile class of compounds with a wide spectrum of biological activities. Their synthetic tractability, coupled with the ability to precisely modulate physicochemical properties through substitution at the 1- and 4-positions, has made them attractive targets for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds, ranging from antiviral and anticancer to neuroprotective and antimicrobial agents. By synthesizing field-proven insights with detailed experimental frameworks, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics based on this potent chemical scaffold.

The Piperidine-1,4-dicarboxylate Scaffold: A Privileged Core in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it exceptionally valuable for drug design.[2] Its sp3-hybridized carbon atoms allow for complex three-dimensional structures that can effectively probe the binding pockets of biological targets, an attribute often described as "escaping flatland" in medicinal chemistry.[3] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a key handle for modulating the compound's basicity and pharmacokinetic properties.[4]

The 1,4-disubstitution pattern is particularly significant. It allows for the independent modification of two distinct vectors on the piperidine ring, enabling a systematic exploration of chemical space and fine-tuning of biological activity. The carboxylate or related functional groups at these positions often serve as critical interaction points with protein targets, mimicking natural substrates or engaging in key hydrogen bonding and electrostatic interactions. This guide will explore the chemical strategies used to build libraries of these compounds and delve into the key biological activities that have emerged from their study.

Synthetic Strategies for Generating Structural Diversity

The generation of diverse libraries of substituted piperidines is crucial for effective SAR studies. While numerous classical methods exist, multicomponent reactions (MCRs) have emerged as a powerful tool for achieving molecular complexity in a single, efficient step.[5]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a highly versatile MCR that has been successfully applied to the synthesis of structurally diverse piperidine derivatives.[6] It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing a piperidine-containing starting material as one of the components (e.g., a piperidine-4-carboxylic acid or a 4-aminopiperidine), complex scaffolds can be rapidly assembled. This approach is particularly advantageous for library synthesis because a wide variety of commercially available starting materials can be used, allowing for extensive exploration of substitutions at multiple points of diversity.[6]

Below is a generalized workflow for the synthesis of a 1,4,4-trisubstituted piperidine library, a strategy successfully used to identify novel coronavirus inhibitors.[6]

Caption: Generalized workflow for Ugi-4CR library synthesis.

Other Synthetic Routes

Beyond MCRs, traditional synthetic strategies such as reductive amination of 4-piperidones followed by N-acylation or N-alkylation are commonly employed to build 1,4-disubstituted piperidine libraries.[7] These multi-step sequences offer precise control over the introduction of substituents and are invaluable for targeted synthesis of specific analogs identified from initial screening hits.[8]

Key Biological Activities and Structure-Activity Relationships (SAR)

Substituted piperidine-1,4-dicarboxylates and their analogs exhibit a remarkable range of pharmacological activities. The following sections detail the most significant of these, with a focus on the causal relationships between chemical structure and biological effect.

Antiviral Activity

This class of compounds has shown significant promise as broad-spectrum antiviral agents.

-

Coronaviruses: A notable discovery was a class of 1,4,4-trisubstituted piperidines that inhibit the replication of various coronaviruses, including SARS-CoV-2.[6] Mechanistic studies revealed that these compounds act as non-covalent inhibitors of the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins.[6] Further investigation into piperidine-4-carboxamides also demonstrated inhibition of alpha and beta coronaviruses at low micromolar concentrations.[9]

-

Influenza and HIV: Piperidine derivatives have been developed that show potent activity against the influenza A/H1N1 virus.[10][11] In some cases, the anti-influenza activity of these novel compounds was significantly greater than that of established drugs like ribavirin and rimantadine.[11] Additionally, certain N-substituted piperidinyl-purine derivatives have demonstrated remarkable inhibitory potencies against HIV-1.[11]

-

Cytomegalovirus (CMV): A series of piperidine-4-carboxamides, originally identified from a high-throughput screen, were optimized to produce analogs with potent anti-CMV activity.[12] SAR studies showed that modifications to the aryl group attached to the carboxamide and the substituent on the piperidine nitrogen were critical for potency.[12]

| Compound Class | Viral Target | Reported Potency (EC₅₀ / IC₅₀) | Reference |

| 1,4,4-Trisubstituted Piperidines | SARS-CoV-2 Mpro | Modest inhibition, low µM antiviral activity | [6] |

| Piperidine-4-carboxamides | Coronaviruses (NL63, OC43, SARS-CoV-2) | 1.5 - 2.5 µM | [9] |

| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV) | ~0.6 - 3 µM | [12] |

| Piperidinyl-Purine Derivatives | Influenza A/H1N1 | Low µM | [11] |

| Piperidinyl-Purine Derivatives | HIV-1 | Low µM | [11] |

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein at multiple sites, a process that is absolutely essential for viral replication. Inhibiting this enzyme halts the viral life cycle. The piperidine-based compounds identified are thought to act as non-covalent inhibitors, binding to the enzyme's active site and preventing it from processing its natural substrates.

Caption: Key SAR drivers for the piperidine-1,4-dicarboxylate scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the synthesis and biological evaluation of these compounds.

Protocol: Representative Synthesis of a Piperidine-4-Carboxamide Derivative

This protocol is adapted from methodologies used to create libraries of biologically active piperidines. [7][8]It describes a two-step process involving reductive amination followed by amide coupling.

Step 1: Reductive Amination

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add the desired primary amine (e.g., 4-fluoroaniline, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

-

Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate.

Step 2: Amide Coupling

-

Dissolve the N-Boc protected intermediate (1.0 eq) and a desired carboxylic acid (1.1 eq) in DCM or DMF (0.2 M).

-

Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

The N-Boc protecting group can be removed by treating with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM to yield the final product, which can be purified by chromatography or crystallization.

Protocol: Representative Biological Assay - SARS-CoV-2 Mpro Inhibition Assay

This fluorogenic assay is adapted from protocols used to screen for Mpro inhibitors. [6] Materials:

-

Recombinant, purified SARS-CoV-2 Mpro enzyme.

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.

-

Test compounds (piperidine derivatives) dissolved in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

In the 384-well plate, add 25 µL of Assay Buffer to each well.

-

Add 0.5 µL of the test compound dilutions to the appropriate wells (final concentration range might be 100 µM to 0.1 µM). For control wells, add 0.5 µL of DMSO (negative control, 0% inhibition) or a known Mpro inhibitor like GC-376 (positive control, 100% inhibition).

-

Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to all wells except the "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 15 µL of the fluorogenic substrate solution (final concentration ~20 µM).

-

Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity every 60 seconds for 15-30 minutes.

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates by subtracting the rate of the "no enzyme" blank.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Perspectives and Conclusion

Substituted piperidine-1,4-dicarboxylates and their close analogs have firmly established themselves as a scaffold of significant therapeutic potential. The synthetic accessibility, particularly through multicomponent reactions, allows for the rapid generation of chemical diversity, which is essential for modern drug discovery. The broad range of biological activities—from potent, broad-spectrum antiviral effects to targeted anticancer and neuroprotective actions—highlights the versatility of this chemical core.

References

- A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). Google.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Google.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Google.

- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

- Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. (n.d.). Gavin Publishers.

- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.

- The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022). MDPI.

- Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (n.d.). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Google.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC - NIH.

- Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. (n.d.). Google.

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC - PubMed Central.

- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). PubMed Central.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Google.

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). PubMed.

- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (2025). ResearchGate.

- The synthesis and antimicrobial activity of new piperidi. (2014). Life Science Journal.

- Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). MDPI.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. (n.d.). PMC - NIH.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.

- Piperidines and related compounds for treatment of alzheimer's disease. (n.d.). Google Patents.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PMC - PubMed Central.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). PubMed.

- Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. (2025). ResearchGate.

- Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate.

- Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025). ResearchGate.

- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Google.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 10. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The 4,4-Disubstituted Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and synthetic pharmaceuticals. Its utility stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations, and its basic nitrogen atom, which is often protonated at physiological pH, enabling critical interactions with biological targets. This guide focuses on a specific, highly valuable subclass: 4,4-disubstituted piperidines. The introduction of two substituents at the C4 position, known as geminal disubstitution, imparts unique conformational and physicochemical properties that medicinal chemists leverage to overcome significant drug design challenges. This guide will explore the strategic importance of this motif, from its conformational intricacies and synthetic accessibility to its role in blockbuster drugs and emerging therapeutic agents.

The Strategic Advantage of Geminal Disubstitution at the C4 Position

The decision to incorporate a 4,4-disubstituted piperidine is a deliberate design choice aimed at fine-tuning a molecule's properties for enhanced efficacy, selectivity, and pharmacokinetics.

Conformational Rigidity and Vectorial Control

A monosubstituted piperidine ring exists in a dynamic equilibrium between two chair conformations, with the substituent occupying either an axial or equatorial position. While the equatorial position is often favored, this flexibility can lead to multiple binding modes, potentially reducing potency and selectivity.

By introducing a second substituent at the C4 position, this conformational flexibility is significantly constrained. The energetic barrier to ring-flipping increases, effectively locking the piperidine into a more rigid conformation. This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, which can lead to a substantial increase in binding affinity. Furthermore, the two C4 substituents act as precise vectors, projecting into specific regions of a binding pocket. This allows for the meticulous optimization of interactions with the target protein, a crucial factor in rational drug design.

Modulating Physicochemical Properties

The C4 position is distal to the basic nitrogen at N1. This separation allows for the introduction of various functional groups at C4 without significantly altering the pKa of the piperidine nitrogen, which is often crucial for the primary pharmacophoric interactions. This affords the medicinal chemist a powerful tool for modulating properties such as:

-

Lipophilicity: The nature of the C4 substituents can be varied to precisely control the molecule's overall lipophilicity (LogP/LogD), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility: Introduction of polar groups can enhance aqueous solubility.

-

Metabolic Stability: The C4 position is often susceptible to metabolism (e.g., oxidation). Introducing blocking groups, such as a fluorine atom or a small alkyl group, can prevent this metabolic breakdown, thereby increasing the drug's half-life. The gem-disubstitution itself shields the C4 position, enhancing metabolic stability.

Synthetic Strategies: Accessing the 4,4-Disubstituted Core

The construction of the 4,4-disubstituted piperidine core is a well-trodden path in synthetic organic chemistry, with several robust methods available. The choice of a specific route is dictated by the desired substituents, required stereochemistry, and overall campaign scalability.

Key Intermediate: The 4-Piperidone

A majority of synthetic routes converge on the versatile 4-piperidone intermediate. From this ketone, a wide array of disubstituted patterns can be accessed. A common and industrially scalable method for synthesizing N-protected 4-piperidones is the Dieckmann condensation of a diester derived from a secondary amine and two equivalents of an acrylate.

Caption: Generalized workflow for 4-piperidone synthesis via Dieckmann condensation.

Diversification from 4-Piperidone

Once the 4-piperidone is in hand, the C4 position can be functionalized through several classic organic reactions:

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone provides tertiary alcohols. This is a primary method for introducing one alkyl/aryl group and a hydroxyl group.

-

Wittig Reaction: Conversion of the ketone to an alkene, which can then be further functionalized (e.g., via hydrogenation, epoxidation).

-

Reductive Amination: Formation of an enamine followed by reduction to install an amino group.

-

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, which can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Experimental Protocol: Synthesis of a 4-Aryl-4-hydroxypiperidine

This protocol outlines a common sequence used in the synthesis of many opioid-like scaffolds, including the core of Loperamide.

Step 1: Grignard Reaction with N-Benzyl-4-piperidone

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine. Add a small portion of 4-chlorophenyl bromide (1.1 eq) to initiate Grignard formation, evidenced by heat evolution and disappearance of the iodine color.

-

Grignard Formation: Add the remaining 4-chlorophenyl bromide dissolved in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Addition: Cool the Grignard solution to 0 °C. Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench: Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Debenzylation

-

Setup: Dissolve the product from Step 1 in methanol or ethanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% w/w).

-